molecular formula C20H19FN4O2 B2425980 3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775546-57-0

3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2425980
CAS No.: 1775546-57-0
M. Wt: 366.396
InChI Key: WIKDVOZJQBQPQZ-UHFFFAOYSA-N
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Description

The compound 3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic molecule that features a combination of fluorobenzoyl, piperidinyl, phenyl, and triazolone groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes .

Medicine

Medicinally, 3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of neurological disorders and as an anti-inflammatory agent .

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various active ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzoyl chloride with piperidine to form the intermediate 1-(3-fluorobenzoyl)piperidine. This intermediate is then reacted with phenylhydrazine and a suitable triazolone precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

The compound 3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

3-[1-(3-fluorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-6-4-5-15(13-16)19(26)24-11-9-14(10-12-24)18-22-23-20(27)25(18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKDVOZJQBQPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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